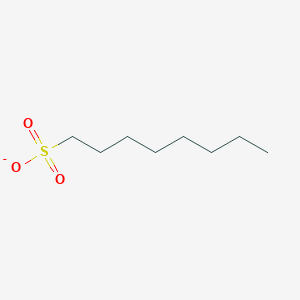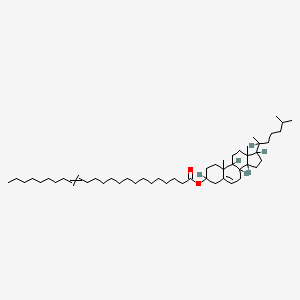
benzoyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl coenzyme A is a thioester derived from benzoic acid and coenzyme A. It plays a crucial role in the metabolism of aromatic compounds, acting as an intermediate in various biochemical pathways. Benzoyl coenzyme A is involved in the degradation of aromatic hydrocarbons and serves as a substrate for several enzymes, making it a significant compound in both biological and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl coenzyme A can be synthesized through chemo-enzymatic methods. One common approach involves the use of benzoate-coenzyme A ligase, which catalyzes the formation of benzoyl coenzyme A from benzoate and coenzyme A under anaerobic conditions . Another method involves the use of benzoyl coenzyme A reductase, which converts benzoyl coenzyme A to cyclohex-1,5-diene-1-carbonyl coenzyme A, eventually yielding acetyl coenzyme A .
Industrial Production Methods
Industrial production of benzoyl coenzyme A typically involves the use of biocatalysts and engineered microbial strains. These methods leverage the natural metabolic pathways of microorganisms to produce benzoyl coenzyme A efficiently. The use of metabolic modules for benzoate transport and activation to benzoyl coenzyme A, along with enzymes for β-oxidation, has been explored to enhance production yields .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl coenzyme A undergoes various chemical reactions, including:
Oxidation: Benzoyl coenzyme A can be oxidized to form cyclohex-1,5-diene-1-carbonyl coenzyme A.
Reduction: It can be reduced by benzoyl coenzyme A reductase to form cyclohexadiene derivatives.
Substitution: Benzoyl coenzyme A can act as a benzoyl transfer agent in the biosynthesis of hippuric acid.
Common Reagents and Conditions
Common reagents used in these reactions include benzoate, coenzyme A, and various reductases and ligases. The reactions typically occur under anaerobic conditions, with specific enzymes catalyzing the transformations .
Major Products
The major products formed from these reactions include cyclohex-1,5-diene-1-carbonyl coenzyme A, acetyl coenzyme A, and hippuric acid .
Wissenschaftliche Forschungsanwendungen
Benzoyl coenzyme A has a wide range of scientific research applications:
Wirkmechanismus
Benzoyl coenzyme A exerts its effects through its role as a substrate for various enzymes. It is involved in the reductive dearomatization of aryl compounds mediated by bacteria under anaerobic conditions. The primary molecular targets include benzoyl coenzyme A reductase and other related enzymes, which catalyze the conversion of benzoyl coenzyme A to cyclohexadiene derivatives and eventually to acetyl coenzyme A .
Vergleich Mit ähnlichen Verbindungen
Benzoyl coenzyme A is unique in its role as a central intermediate in the metabolism of aromatic compounds. Similar compounds include:
Benzoate: Metabolized to benzoyl coenzyme A by benzoate-coenzyme A ligase.
Vanillin: Also metabolized to benzoyl coenzyme A.
Anthranilic Acid: Another aromatic compound that is converted to benzoyl coenzyme A.
Phenylalanine: An amino acid that undergoes similar metabolic pathways.
Benzoyl coenzyme A stands out due to its involvement in both aerobic and anaerobic degradation pathways, making it a versatile and essential compound in various biochemical processes .
Eigenschaften
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVJTUNLALKRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N7O17P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863942 |
Source


|
| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
871.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-(1-Naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]-2-butyn-1-ol](/img/structure/B1232028.png)
![4-Oxo-4-[5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)-2,3-dihydroindol-1-yl]butanoic acid](/img/structure/B1232034.png)
![4-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1-methyl-5-pyrrolo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1232035.png)


![(4-Methylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1232038.png)






![N2,N6-bis[4-(dimethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B1232054.png)
